molecular formula C₁₇H₁₈N₃NaO₃S B128108 Omeprazole (sodium) CAS No. 95510-70-6

Omeprazole (sodium)

Cat. No. B128108
CAS RN: 95510-70-6
M. Wt: 367.4 g/mol
InChI Key: RYXPMWYHEBGTRV-UHFFFAOYSA-N
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Description

Omeprazole is a substituted benzimidazole derivative that functions as a potent inhibitor of gastric acid secretion by irreversibly blocking the proton pump (H+, K+-ATPase) in parietal cells, which is the terminal step in the acid secretory pathway . It is more effective than histamine H2-receptor antagonists in treating various acid-related disorders, such as duodenal ulcers, gastric ulcers, and Zollinger-Ellison syndrome . Omeprazole's absorption and action are influenced by its prototropic behavior, which is pH-dependent .

Synthesis Analysis

The synthesis of omeprazole involves the creation of a sulphenamide, which is formed only at low pH, as found in the parietal cell. This intermediate is highly selective and reacts with a mercapto group of H+/K+-ATPase to form a disulfide inhibitor complex . The specificity of omeprazole as an inhibitor depends on the means of its activation, with the acidic environment of the parietal cell playing a crucial role .

Molecular Structure Analysis

Omeprazole's molecular structure includes a benzimidazole ring, which is responsible for its activity. The pKa values of omeprazole have been determined to be 7.1 and 14.7, corresponding to the dissociation of the hydrogen from the 1-position of the benzimidazole ring and the dissociation from the protonated pyridine nitrogen, respectively . The structure-activity relationships of omeprazole analogues highlight the importance of the sulphinylbenzimidazole moiety for its mechanism of action .

Chemical Reactions Analysis

Omeprazole undergoes chemical reactions that lead to the inhibition of the gastric proton pump. The drug is activated in an acidic environment, leading to the formation of a reactive intermediate that covalently binds to the (H+ + K+)-ATPase, resulting in the inhibition of acid secretion . It also acts as an aryl hydrocarbon-like inducer of human hepatic cytochrome P450, which can affect the metabolism of other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of omeprazole are influenced by its solid-state form and degree of crystallinity. Studies have shown that omeprazole sodium can interact with excipients like mannitol, which may affect its bioavailability . Thermal, spectroscopic, and crystallinity studies have been conducted to characterize omeprazole sodium and its dehydrated form, revealing differences in stability, dissolution, and bioavailability . Additionally, first-order UV-derivative spectrophotometry has been used to analyze omeprazole and its impurities, demonstrating the method's applicability in stability studies .

Scientific Research Applications

  • Chromatographic Analysis of Omeprazole and Metabolites : A chromatographic procedure using micellar mobile phases and UV detection is utilized for the determination of omeprazole and its principal metabolites in urine and serum samples. This method is effective for analyzing omeprazole in physiological samples and pharmaceutical formulations (Rambla-Alegre, Esteve-Romero, & Carda‐Broch, 2009).

  • UV Spectrophotometric Method for Estimating Omeprazole : A UV spectrophotometric method is developed for the assay of omeprazole using sodium hydroxide as the solvent. This method is validated for linearity, accuracy, precision, specificity, ruggedness, and robustness, and is applicable for the daily routine quality control analysis of omeprazole (BijuV, NagaGayatri, & MeenuP, 2018).

  • Compatibility Studies with Mannitol : Studies on the compatibility of omeprazole sodium isomers with mannitol, a major excipient in omeprazole formulations, are conducted using differential scanning calorimetry, attenuated total reflectance infrared spectroscopy, and localized thermal analysis. These studies are significant for understanding the interaction of active pharmaceutical ingredients with excipients (Agatonovic-Kustrin, Markovic, Ginic-Markovic, Mangan, & Glass, 2008).

  • Stability in Pharmaceutical Formulations : Research on the stability of omeprazole in pharmaceutical formulations, such as in SyrSpend SF Alka (reconstituted), is essential for ensuring the efficacy and safety of the drug in various administration forms. This involves assessing the shelf life and stability under different storage conditions (Whaley, Voudrie, & Sorenson, 2012).

  • Antileishmanial Activity : Omeprazole demonstrates antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The drug's antiparasitic action is due to its inhibition of the P-type K+,H+-ATPase on the surface membrane of the parasite. This opens up potential therapeutic uses beyond its primary application in treating peptic ulcers (Jiang, Meadows, Anderson, & Mukkada, 2002).

  • Pharmacokinetic Studies : Studies on the pharmacokinetics of omeprazole in different physiological conditions, such as in rats with ulcerative colitis, are crucial for understanding the drug's metabolism and appropriate dosing in various patient populations (Hu, Ling, Dong, Jiang, Zhou, & Zou, 2020).

  • Solid-State Characterization : The physical characterization of omeprazole sodium, including thermal, spectroscopic, and crystallinity studies, is vital for the development of the final drug product. Different solid forms and degrees of crystallinity can significantly affect the drug's physical and chemical properties (Murakami, Lang, Mendes, Cruz, Carvalho Filho, & Silva, 2009).

Safety And Hazards

Omeprazole can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Omeprazole should be taken only as directed by a doctor . It is crucial to avoid inhalation and contact with skin, eyes, and clothing . If syndrome of inappropriate antidiuretic hormone secretion due to a proton pump inhibitor is diagnosed, preferably no other medication from the same class is prescribed .

properties

IUPAC Name

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXPMWYHEBGTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole (sodium)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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